![molecular formula C19H11ClN2O2S2 B1402822 5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one CAS No. 1380572-35-9](/img/structure/B1402822.png)
5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one
Description
The compound is a complex organic molecule that includes several functional groups and rings, including an indole ring and a thiazolidinone ring . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized through nucleophilic addition reactions .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole, is a significant component .
Future Directions
properties
IUPAC Name |
(5E)-5-[2-(5-chloro-1H-indol-3-yl)-2-oxoethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S2/c20-11-6-7-15-13(8-11)14(10-21-15)16(23)9-17-18(24)22(19(25)26-17)12-4-2-1-3-5-12/h1-10,21H/b17-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYRWCVTVHILD-RQZCQDPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CNC4=C3C=C(C=C4)Cl)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CNC4=C3C=C(C=C4)Cl)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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